REACTION_CXSMILES
|
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]Br)=[CH:6][CH:5]=1)([OH:3])=[O:2].[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1.[CH3:17]N(C=O)C>>[N:12]1([CH2:8][C:7]2[CH:10]=[CH:11][C:4]([C:1]([O:3][CH3:17])=[O:2])=[CH:5][CH:6]=2)[CH2:16][CH2:15][CH2:14][CH2:13]1
|
Name
|
TEA
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at ambient temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The solution was treated with a rapid stream of HCl (g) for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the reaction vessel was sealed
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CC1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |